molecular formula C16H26N2O2 B188445 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) CAS No. 176976-54-8

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)

Cat. No. B188445
M. Wt: 278.39 g/mol
InChI Key: WQRVDNZVISFEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane), also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological processes. TMAO is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is not fully understood, but it is believed to be related to its ability to modulate the gut microbiome. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is produced by gut bacteria from dietary precursors such as choline and carnitine. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to promote the growth of certain gut bacteria, which in turn may contribute to the development of cardiovascular disease.

Biochemical And Physiological Effects

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several biochemical and physiological effects, including the ability to modulate lipid metabolism and inflammation. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to inhibit reverse cholesterol transport, which is the process by which excess cholesterol is transported from peripheral tissues to the liver for excretion. This inhibition may contribute to the development of atherosclerosis. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote inflammation, which may further contribute to the development of cardiovascular disease.

Advantages And Limitations For Lab Experiments

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation is that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is a relatively new molecule, and its exact role in physiological processes is not fully understood. Additionally, 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have multiple effects on different physiological processes, which may make it difficult to isolate its specific effects in lab experiments.

Future Directions

There are several future directions for 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) research. One direction is to further investigate the role of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) in cardiovascular disease and its potential as a biomarker for disease progression. Another direction is to investigate the effects of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) on other physiological processes, such as glucose metabolism and neurodegenerative diseases. Additionally, future research may focus on developing inhibitors of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) production or modulators of the gut microbiome to prevent or treat cardiovascular disease.

Synthesis Methods

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is synthesized through a multi-step process that involves the reaction of 2,2,5,7-tetramethyl-4,5,6,7-tetrahydro-1H-benzimidazole with formaldehyde and acetaldehyde. The resulting intermediate is then reacted with sodium borohydride and acetic anhydride to form 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane). This synthesis method has been optimized over the years to improve the yield and purity of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane).

Scientific Research Applications

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have several scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) levels are elevated in patients with cardiovascular disease and may be a predictor of adverse cardiovascular events. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote atherosclerosis in animal models, suggesting a potential role in the development of cardiovascular disease.

properties

CAS RN

176976-54-8

Product Name

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]-6-one

InChI

InChI=1S/C16H26N2O2/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3

InChI Key

WQRVDNZVISFEBP-UHFFFAOYSA-N

SMILES

CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C

Canonical SMILES

CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C

Other CAS RN

176976-54-8

Origin of Product

United States

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